methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate
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Overview
Description
Methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate is a chemical compound with the molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol . This compound is characterized by the presence of a pyridine ring, a sulfanyl group, and a methanimidoyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate typically involves the reaction of 2-aminopyridine with a suitable thiol and a carbamate precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free, often involving the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives .
Scientific Research Applications
Methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate include:
- N-(pyridin-2-yl)imidates
- N-(pyridin-2-yl)benzimidoyl cyanides
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyridine ring, a sulfanyl group, and a methanimidoyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H9N3O2S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
methyl N-(C-pyridin-2-ylsulfanylcarbonimidoyl)carbamate |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8(12)11-7(9)14-6-4-2-3-5-10-6/h2-5H,1H3,(H2,9,11,12) |
InChI Key |
JTJGXYYEVABNSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=N)SC1=CC=CC=N1 |
Origin of Product |
United States |
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